methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate
Overview
Description
Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research applications due to its unique properties.
Mechanism of Action
Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate acts as a fluorescent probe by binding to proteins and emitting light when excited by a specific wavelength of light. This allows researchers to study protein-ligand interactions and enzyme kinetics. It also acts as a drug-receptor interaction tool by binding to receptors and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or tissues. It is considered a safe and non-toxic compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate in lab experiments is its high sensitivity and specificity for detecting protein-ligand interactions and enzyme kinetics. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, researchers are exploring the use of this compound in the development of new diagnostic tools for the early detection of diseases.
Scientific Research Applications
Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting protein-ligand interactions. It is also used as a tool for studying enzyme kinetics and drug-receptor interactions. Additionally, it has been used in the development of new drugs for the treatment of various diseases, including cancer.
properties
IUPAC Name |
methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSRTZLGUSYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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